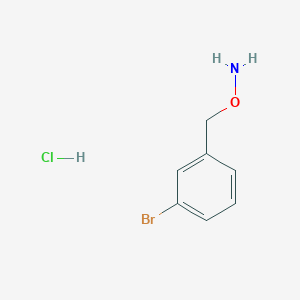
2,5-二溴-3-十二烷基噻吩
描述
2,5-Dibromo-3-dodecylthiophene is a chemical compound with the empirical formula C16H26Br2S . It has a molecular weight of 410.25 . It is used as a polymerization tool and is a conducting polymer precursor .
Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-3-dodecylthiophene can be represented by the SMILES stringCCCCCCCCCCCCc1cc(Br)sc1Br . The InChI key for this compound is ZIZGNWAMVWNAJT-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2,5-Dibromo-3-dodecylthiophene is a liquid at 20°C . It has a density of 1.321 g/mL at 25°C and a boiling point of 135°C at 2.5 mmHg . The refractive index is 1.53 .科学研究应用
Organic Electronics
2,5-Dibromo-3-dodecylthiophene: is a valuable precursor in the synthesis of conducting polymers . These polymers are integral to organic electronics, particularly in the development of flexible displays , solar cells , and transistors . The compound’s long alkyl chain enhances solubility, facilitating the production of solution-processable materials .
Photovoltaic Devices
In the field of photovoltaics, 2,5-Dibromo-3-dodecylthiophene can be used to create donor materials for organic solar cells. Its thiophene core is known for its excellent electron-rich properties , which are crucial for efficient charge transfer mechanisms in solar energy conversion .
Sensing Applications
Thiophene derivatives like 2,5-Dibromo-3-dodecylthiophene are explored for their potential in chemical sensing . They can be incorporated into sensors that detect environmental pollutants or hazardous substances, owing to their selective binding and signal transduction capabilities .
Corrosion Inhibition
Research into the application of thiophene compounds in corrosion inhibition is ongoing2,5-Dibromo-3-dodecylthiophene could be used to develop coatings or additives that protect metals from corrosion, especially in harsh industrial environments .
Pharmaceutical Research
While not directly used in pharmaceuticals, thiophene derivatives are often key intermediates in drug synthesis2,5-Dibromo-3-dodecylthiophene may serve as a starting material for compounds with potential biological activity , leading to the development of new medications .
安全和危害
作用机制
Target of Action
The primary target of 2,5-Dibromo-3-dodecylthiophene is the formation of conducting polymers . It serves as a precursor for the synthesis of these polymers, which are used in various applications including organic electronics .
Mode of Action
2,5-Dibromo-3-dodecylthiophene interacts with its targets through a process known as polymerization . Specifically, it undergoes debromination with magnesium, catalyzed by nickel compounds, to form poly(2,5-thienylene) . This process results in the formation of a conducting polymer.
Biochemical Pathways
The key biochemical pathway involved in the action of 2,5-Dibromo-3-dodecylthiophene is the polymerization of thiophene units . This process leads to the formation of polythiophenes, which are important materials in the field of organic electronics due to their good electronic properties .
Pharmacokinetics
Its physical properties, such as its boiling point (135 °c/25 mmHg) and density (1321 g/mL at 25 °C), influence its behavior in chemical reactions .
Result of Action
The result of the action of 2,5-Dibromo-3-dodecylthiophene is the formation of polythiophenes . These polymers have good electronic properties and can be used in the development of p-type semiconducting polymers . They are mainly used in the formation of poly(3-dodecylthiophene) (P3DT) through electrochemical polymerization .
属性
IUPAC Name |
2,5-dibromo-3-dodecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZGNWAMVWNAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
160096-78-6 | |
| Record name | Thiophene, 2,5-dibromo-3-dodecyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160096-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10408038 | |
| Record name | 2,5-Dibromo-3-dodecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-dodecylthiophene | |
CAS RN |
148256-63-7 | |
| Record name | 2,5-Dibromo-3-dodecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,5-dibromo-3-dodecylthiophene used in the synthesis of poly(3-alkylthienylenevinylenes)?
A: 2,5-Dibromo-3-dodecylthiophene serves as a crucial monomer in the synthesis of poly(3-alkylthienylenevinylenes) through Stille polymerization. Its structure, featuring bromine atoms at the 2 and 5 positions, allows for polymerization reactions with organotin reagents like (E)-1,2-(bistributylstannyl)ethylene. This reaction leads to the formation of the polymer backbone while maintaining the desired alkyl side chain (dodecyl) for influencing the polymer's properties [].
Q2: What is the impact of regioregularity on the properties of poly(3-alkylthienylenevinylenes) synthesized using 2,5-dibromo-3-dodecylthiophene?
A: The research indicates that achieving high regioregularity in poly(3-alkylthienylenevinylenes) is crucial for obtaining desirable properties []. When 2,5-dibromo-3-dodecylthiophene undergoes Stille polymerization, it can potentially result in both regioregular and regiorandom polymer chains. The study found that Stille polymerization using this monomer led to a polymer that was at least 90% regioregular []. This high regioregularity likely contributes to improved properties such as enhanced conductivity and desirable packing morphology in the resulting polymer compared to its regiorandom counterparts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)



